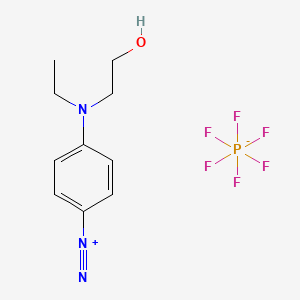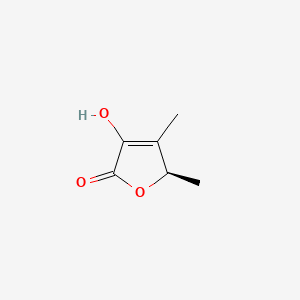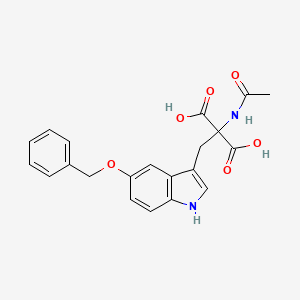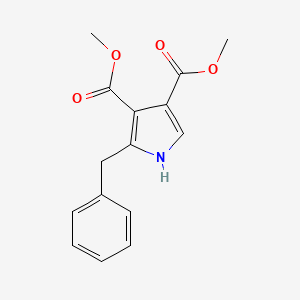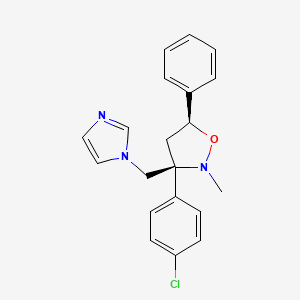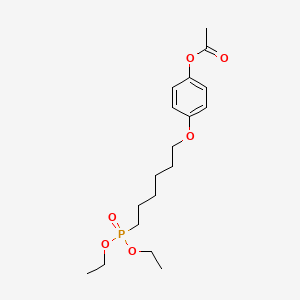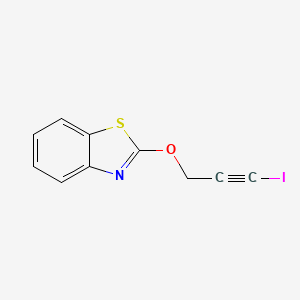
Ethanone, 1-(4-fluorophenyl)-, hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroacetophenone hydrazone is a chemical compound that belongs to the class of fluorinated hydrazones. These compounds are characterized by the presence of a hydrazone functional group (-C=N-NH2) attached to a fluorinated aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroacetophenone hydrazone typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Fluoroacetophenone+Hydrazine Hydrate→4-Fluoroacetophenone Hydrazone
Industrial Production Methods: Industrial production of 4-fluoroacetophenone hydrazone may involve more efficient and scalable methods such as continuous flow synthesis or mechanochemical synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoroacetophenone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of azines or other nitrogen-containing heterocycles.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Fluoroacetophenone hydrazone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated pyrazole species and nitrogen-containing heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-fluoroacetophenone hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets through hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
4-Fluoroacetophenone: The parent compound without the hydrazone group.
4-Fluorobenzaldehyde Hydrazone: A similar hydrazone compound with an aldehyde group instead of a ketone group.
4-Fluorophenylhydrazine: A related compound with a hydrazine group directly attached to the fluorinated aromatic ring.
Uniqueness: 4-Fluoroacetophenone hydrazone is unique due to the presence of both the fluorine atom and the hydrazone group, which imparts distinct reactivity and biological activity.
Propiedades
Número CAS |
93480-06-9 |
|---|---|
Fórmula molecular |
C8H9FN2 |
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
(E)-1-(4-fluorophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+ |
Clave InChI |
FDYSTUDDBWYLCD-IZZDOVSWSA-N |
SMILES isomérico |
C/C(=N\N)/C1=CC=C(C=C1)F |
SMILES canónico |
CC(=NN)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


